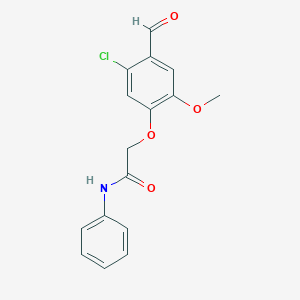![molecular formula C17H11Br2NO4 B307634 {4-bromo-2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetic acid](/img/structure/B307634.png)
{4-bromo-2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-bromo-2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetic acid, also known as BPIA, is a synthetic compound that has been of interest in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of {4-bromo-2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetic acid is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins. In herbicidal applications, this compound is thought to inhibit the activity of protoporphyrinogen oxidase, an enzyme involved in the synthesis of chlorophyll. In anticancer applications, this compound is thought to inhibit the activity of certain proteins involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the application. In herbicidal applications, this compound has been shown to cause chlorosis and necrosis in plant tissues, leading to the death of the plant. In anticancer applications, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. In environmental science applications, this compound has been shown to effectively remove heavy metals from water by forming complexes with the metals.
Avantages Et Limitations Des Expériences En Laboratoire
{4-bromo-2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetic acid has several advantages for lab experiments, including its relatively low cost and ease of synthesis. However, it also has some limitations, including its low solubility in water and its potential toxicity to non-target organisms.
Orientations Futures
There are several future directions for research on {4-bromo-2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetic acid, including further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in other fields, such as materials science and energy storage. Additionally, further studies on the potential toxicity of this compound to non-target organisms are needed to fully understand its environmental impact.
Méthodes De Synthèse
{4-bromo-2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetic acid can be synthesized through a multistep process starting from commercially available 5-bromo-2-nitrobenzaldehyde. The synthesis involves the use of various reagents and solvents, including acetic anhydride, sodium acetate, and dichloromethane. The final product is obtained through a purification process using column chromatography.
Applications De Recherche Scientifique
{4-bromo-2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetic acid has been studied for its potential applications in various fields, including agriculture, medicine, and environmental science. In agriculture, this compound has been shown to have herbicidal properties, making it a potential alternative to traditional herbicides. In medicine, this compound has been studied for its potential anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. In environmental science, this compound has been studied for its potential use as a water treatment agent, as it has been shown to effectively remove heavy metals from water.
Propriétés
Formule moléculaire |
C17H11Br2NO4 |
|---|---|
Poids moléculaire |
453.1 g/mol |
Nom IUPAC |
2-[4-bromo-2-[(Z)-(5-bromo-2-oxo-1H-indol-3-ylidene)methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C17H11Br2NO4/c18-10-2-4-15(24-8-16(21)22)9(5-10)6-13-12-7-11(19)1-3-14(12)20-17(13)23/h1-7H,8H2,(H,20,23)(H,21,22)/b13-6- |
Clé InChI |
MNFFIIITZCYDIF-MLPAPPSSSA-N |
SMILES isomérique |
C1=CC2=C(C=C1Br)/C(=C/C3=C(C=CC(=C3)Br)OCC(=O)O)/C(=O)N2 |
SMILES |
C1=CC2=C(C=C1Br)C(=CC3=C(C=CC(=C3)Br)OCC(=O)O)C(=O)N2 |
SMILES canonique |
C1=CC2=C(C=C1Br)C(=CC3=C(C=CC(=C3)Br)OCC(=O)O)C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-butoxy-1-naphthyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B307551.png)
![3-[(3-fluorophenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B307553.png)
![[6-(2-bromophenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl](phenyl)methanone](/img/structure/B307558.png)
![7-Butyryl-6-(3-methyl-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl methyl sulfide](/img/structure/B307559.png)
![3-[(5-chloro-2,3-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B307560.png)
![6-[2-(Benzyloxy)-3-methoxyphenyl]-3-(ethylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307561.png)
![5-[4-(Cyclopentyloxy)benzylidene]-3-(2,6-dimethylphenyl)-2-[(2,6-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B307562.png)
![3-(2,6-Dimethylphenyl)-2-[(2,6-dimethylphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B307563.png)
![benzyl 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-bromophenyl ether](/img/structure/B307566.png)

![methyl 2-(2-chloro-4-isopropoxy-5-methoxybenzylidene)-5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B307571.png)
![3-[(4E)-4-[[2,3-dibromo-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid](/img/structure/B307572.png)
![2-[4-bromo-2-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]-N-phenylacetamide](/img/structure/B307573.png)
![(5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one](/img/structure/B307574.png)